molecular formula C15H16N2O B14959977 2-(4-methylphenyl)-N-(pyridin-2-ylmethyl)acetamide

2-(4-methylphenyl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B14959977
M. Wt: 240.30 g/mol
InChI Key: PILUWGMWRBQONS-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-(pyridin-2-ylmethyl)acetamide is an organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-(pyridin-2-ylmethyl)acetamide typically involves the reaction of 4-methylbenzylamine with 2-pyridinecarboxaldehyde, followed by acylation with acetic anhydride. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

2-(4-methylphenyl)-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which 2-(4-methylphenyl)-N-(pyridin-2-ylmethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(4-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide
  • 2-(4-methylphenyl)-N-(pyridin-2-ylmethyl)propionamide

Uniqueness

2-(4-methylphenyl)-N-(pyridin-2-ylmethyl)acetamide is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

2-(4-methylphenyl)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C15H16N2O/c1-12-5-7-13(8-6-12)10-15(18)17-11-14-4-2-3-9-16-14/h2-9H,10-11H2,1H3,(H,17,18)

InChI Key

PILUWGMWRBQONS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=N2

Origin of Product

United States

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